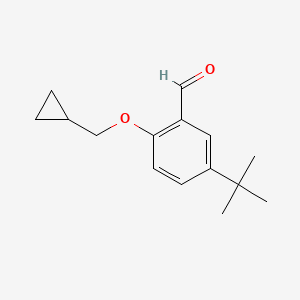

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde

描述

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound characterized by the presence of a tert-butyl group, a cyclopropylmethoxy group, and a benzaldehyde moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde typically involves the introduction of the tert-butyl and cyclopropylmethoxy groups onto a benzaldehyde core. One common method includes the alkylation of a benzaldehyde derivative with tert-butyl bromide and cyclopropylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反应分析

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. For example:

Reaction :

This reaction typically proceeds in acidic aqueous conditions, generating 5-(tert-butyl)-2-(cyclopropylmethoxy)benzoic acid as the primary product. Chromium-based oxidants like CrO₃ are also effective but require anhydrous environments .

Reduction Reactions

The aldehyde functionality can be selectively reduced to a primary alcohol using agents such as NaBH₄ or LiAlH₄:

Reaction :

Notably, the tert-butyl and cyclopropylmethoxy groups remain intact under these conditions .

Nucleophilic Additions

The aldehyde participates in Petasis multi-component reactions (MCRs), forming β-amino alcohols or amines. For instance:

These reactions exploit the electrophilic nature of the aldehyde group, enabling C–N and C–B bond formations .

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at positions activated by the tert-butyl and cyclopropylmethoxy groups. Key examples include:

-

Nitration :

Yields nitro derivatives predominantly at the para-position relative to the tert-butyl group . -

Halogenation :

Bromination with Br₂ in MeCN/H₂O forms mono- or di-substituted products depending on stoichiometry .

Cyclopropane Ring-Opening Reactions

The cyclopropylmethoxy group participates in strain-driven ring-opening reactions under acidic or radical conditions:

Example :

This reactivity is attributed to the high ring strain of cyclopropane (115 kcal/mol), making it susceptible to cleavage .

Comparative Reactivity

The table below contrasts this compound’s reactivity with structurally similar aldehydes:

| Compound | Key Reactivity Differences |

|---|---|

| 3-(Tert-butyl)-4-(cyclopropylmethoxy)benzaldehyde | Higher steric hindrance reduces nucleophilic addition rates |

| 5-Methoxy-2-nitrobenzaldehyde | Nitro group enhances electrophilic substitution |

| 4-(Cyclopropylmethoxy)benzaldehyde | Lacks tert-butyl group, altering regioselectivity |

Mechanistic Insights

科学研究应用

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is often the reactive site, undergoing nucleophilic addition or oxidation-reduction processes. The tert-butyl and cyclopropylmethoxy groups can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects.

相似化合物的比较

Similar Compounds

5-(Tert-butyl)-2-methoxybenzaldehyde: Similar structure but lacks the cyclopropyl group.

2-(Cyclopropylmethoxy)benzaldehyde: Similar structure but lacks the tert-butyl group.

5-(Tert-butyl)-2-hydroxybenzaldehyde: Similar structure but has a hydroxyl group instead of the methoxy group.

Uniqueness

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is unique due to the combination of the tert-butyl and cyclopropylmethoxy groups, which can impart distinct chemical and physical properties

生物活性

5-(Tert-butyl)-2-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.318 g/mol. This compound features a benzaldehyde functional group attached to a tert-butyl group and a cyclopropylmethoxy substituent, contributing to its unique chemical properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound is characterized by:

- Benzaldehyde Group : Provides reactivity due to the formyl group (-CHO).

- Tert-Butyl Group : Enhances lipophilicity and steric hindrance, potentially affecting biological interactions.

- Cyclopropylmethoxy Substituent : May influence the compound's binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O2 |

| Molecular Weight | 232.318 g/mol |

| Functional Groups | Benzaldehyde, Tert-butyl, Cyclopropylmethoxy |

The precise mechanism of action for this compound remains largely uncharacterized in the literature. However, compounds with similar structures have been shown to interact with various biochemical pathways:

- Enzyme Interaction : Similar compounds target enzymes involved in metabolic pathways such as glyceraldehyde-3-phosphate dehydrogenase, which plays a role in glycolysis.

- Cell Signaling Modulation : It is hypothesized that this compound could modulate cell signaling pathways affecting processes like proliferation and apoptosis.

Antioxidant Activity

Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress. The presence of the tert-butyl group may enhance stability and reactivity towards free radicals.

Antimicrobial Properties

Research on structurally related compounds indicates potential antimicrobial activity. The benzaldehyde moiety is known for its ability to disrupt microbial membranes, suggesting that this compound may also possess similar properties.

Case Studies and Research Findings

- Cell Proliferation Studies : In vitro studies on related benzaldehyde derivatives have shown that they can inhibit cell proliferation in cancerous cell lines. This suggests that further investigation into this compound's effects on cancer cells could yield promising results.

- Oxidative Stress Protection : Compounds with similar structures have been evaluated for their ability to protect against oxidative damage in cellular models. The findings indicate that these compounds can enhance cellular resilience against oxidative stressors.

- Structure-Activity Relationship (SAR) : Understanding the SAR of related compounds can provide insights into optimizing the biological activity of this compound. Variations in substituents significantly affect their pharmacological profiles.

Future Research Directions

Given the promising biological activities associated with similar compounds, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

- Mechanistic Studies : Elucidating the specific molecular interactions and pathways affected by this compound.

- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce potential side effects.

属性

IUPAC Name |

5-tert-butyl-2-(cyclopropylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-15(2,3)13-6-7-14(12(8-13)9-16)17-10-11-4-5-11/h6-9,11H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDPRPQAVFKZSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。